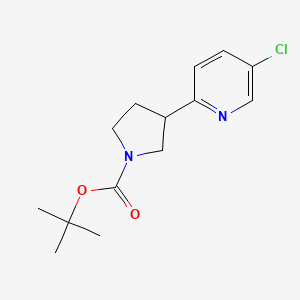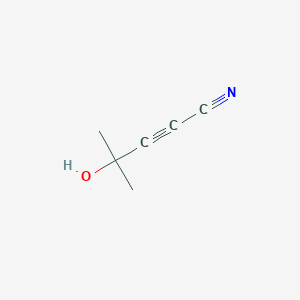
4-Hydroxy-4-methyl-2-pentynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methyl-2-pentynenitrile is an organic compound with the molecular formula C6H7NO It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to a pentynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-pentynenitrile typically involves the reaction of acetone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 0-40°C and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of catalysts such as ion exchange resins and magnesium hydroxide can enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-methyl-2-pentynenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of 4-methyl-2-pentynal.
Reduction: Formation of 4-hydroxy-4-methyl-2-pentylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methyl-2-pentynenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-methyl-2-pentynenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the nitrile group.
4-Hydroxy-4-methyl-2-pentenoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Hydroxy-4-methyl-2-pentynenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a pentynyl chain. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
CAS-Nummer |
32837-87-9 |
|---|---|
Molekularformel |
C6H7NO |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
4-hydroxy-4-methylpent-2-ynenitrile |
InChI |
InChI=1S/C6H7NO/c1-6(2,8)4-3-5-7/h8H,1-2H3 |
InChI-Schlüssel |
LAHLMBPINRTSLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)

![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)
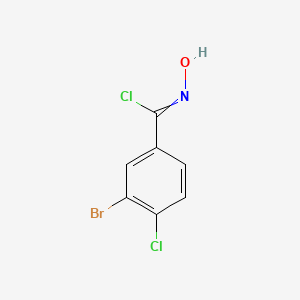
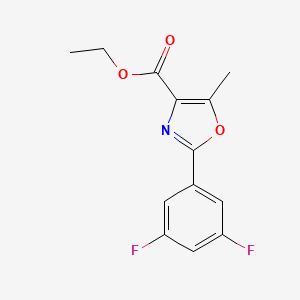
![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)

![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)

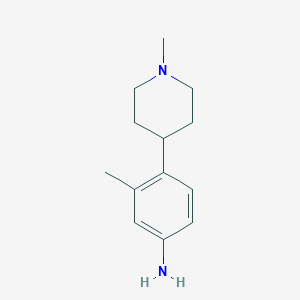

![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)
